Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.: 1340316-97-3
Cat. No.: VC5418630
Molecular Formula: C7H10N2O4
Molecular Weight: 186.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340316-97-3 |
|---|---|
| Molecular Formula | C7H10N2O4 |
| Molecular Weight | 186.167 |
| IUPAC Name | ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)9-13-6/h3-4H2,1-2H3 |
| Standard InChI Key | QKHYKAJPDPQILW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NO1)COC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₇H₁₀N₂O₄, with a molecular weight of 186.17 g/mol . The 1,2,4-oxadiazole core consists of two nitrogen atoms and one oxygen atom arranged in a five-membered ring. Key structural features include:
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Methoxymethyl substituent at position 3, enhancing hydrophilicity and steric bulk.
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Ethyl ester group at position 5, enabling further functionalization via hydrolysis or transesterification .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CCOC(=O)C1=NC(=NO1)COC | |
| InChI Key | QKHYKAJPDPQILW-UHFFFAOYSA-N | |
| XLogP3 | 0.8 (predicted) | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 52.7 Ų |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate typically involves cyclization of O-acylamidoximes or condensation of nitriles with hydroxylamine derivatives . A representative protocol includes:
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Amidoxime Formation: Reaction of a nitrile (e.g., methoxymethylacetonitrile) with hydroxylamine hydrochloride in ethanol under reflux .
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Acylation: Treatment with ethyl oxalyl chloride in the presence of triethylamine (TEA) and acetonitrile at 72°C .
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Cyclodehydration: Heating the intermediate under reflux to form the oxadiazole ring, followed by purification via column chromatography .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, TEA, ethanol, 70°C, 16h | 85–90% |
| Acylation | Ethyl oxalyl chloride, TEA, 72°C | 75–80% |
| Cyclodehydration | TEA, 100°C, 3h | 84.5% |
Key Insight: The use of EDC/HOAt as coupling agents enhances acylation efficiency, minimizing side reactions .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (logP ≈ 0.8), balancing solubility in polar solvents (e.g., acetonitrile, DMF) and organic phases (e.g., ethyl acetate) . Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.
Table 3: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | 342.3°C (predicted) | ChemSpider |
| Solubility in Water | 3.1 mg/mL (predicted) | ALOGPS |
| pKa | 4.2 (ester), 1.8 (oxadiazole) | Computational |
Biological Activities and Applications
Anticancer Mechanisms
In vitro studies highlight its role as a topoisomerase I inhibitor, inducing apoptosis in HCT-116 colorectal carcinoma cells (IC₅₀ = 2.76 µM) . Molecular docking reveals strong interactions with the enzyme’s catalytic pocket, mimicking camptothecin derivatives .
Applications in Drug Discovery
Bioisosteric Replacements
The 1,2,4-oxadiazole ring serves as a carboxylic acid bioisostere, improving metabolic stability and bioavailability . For example, replacing labile ester groups in prodrugs with this scaffold enhances plasma half-life by 2–3 fold .
Material Science
Incorporation into polymers imparts thermal stability (Tg ≈ 150°C) and fluorescence properties, enabling use in OLEDs and sensors.
Comparative Analysis with Analogues
Table 4: Activity Comparison of Oxadiazole Derivatives
| Compound | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate | 2.76 (HCT-116) | 8–16 (S. aureus) |
| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | 9.27 (PXF 1752) | 32–64 (E. coli) |
| 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | 0.11 (A549) | 4–8 (C. albicans) |
Trend: Methoxymethyl substitution enhances cell permeability and target affinity compared to methyl or halogenated analogues .
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